molecular formula C7H3BrF4 B1450045 3-Bromo-2,4-difluorobenzodifluoride CAS No. 1804408-83-0

3-Bromo-2,4-difluorobenzodifluoride

Cat. No.: B1450045
CAS No.: 1804408-83-0
M. Wt: 243 g/mol
InChI Key: NZCUEIOQCHMPGI-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzodifluoride is a chemical compound with the molecular formula C7H3BrF2 It is a derivative of benzodifluoride, characterized by the presence of bromine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzodifluoride typically involves the bromination and fluorination of benzodifluoride derivatives. One common method includes the reaction of 2,4-difluorobenzaldehyde with bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled temperature conditions, usually between 35-45°C, to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-difluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like halogens or alkylating agents. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-2,4-difluorobenzodifluoride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzodifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with other molecules. Its effects are mediated through the formation of stable intermediates and the subsequent transformation into various products. The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

    3-Bromo-4-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.

    2,4-Difluorobenzyl bromide: Another fluorinated benzyl bromide derivative with different substitution patterns.

Uniqueness: 3-Bromo-2,4-difluorobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and fluorine atoms on the benzene ring makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research .

Properties

IUPAC Name

3-bromo-1-(difluoromethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCUEIOQCHMPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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